Cas no 619296-06-9 (1-[4-(4-methylphenyl)oxan-4-yl]methanamine)

1-[4-(4-methylphenyl)oxan-4-yl]methanamine is a specialized organic compound featuring a tetrahydropyran (oxane) ring substituted with a 4-methylphenyl group and an aminomethyl functional group. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical or agrochemical synthesis. The presence of both aromatic and aliphatic amine functionalities enhances its versatility in coupling reactions, while the oxane ring contributes to stability and conformational rigidity. The compound’s well-defined molecular architecture makes it suitable for applications requiring precise steric and electronic properties. Its synthesis and purification are typically optimized to ensure high purity, meeting stringent requirements for research and industrial use.
1-[4-(4-methylphenyl)oxan-4-yl]methanamine structure
619296-06-9 structure
Product Name:1-[4-(4-methylphenyl)oxan-4-yl]methanamine
CAS No:619296-06-9
MF:C13H19NO
MW:205.296063661575
CID:1069155
PubChem ID:18524015
Update Time:2025-05-28

1-[4-(4-methylphenyl)oxan-4-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • C-(4-p-Tolyl-tetrahydro-pyran-4-yl)-methylamine
    • 1-[4-(4-methylphenyl)oxan-4-yl]methanamine
    • [4-(4-methylphenyl)oxan-4-yl]methanamine
    • 619296-06-9
    • 4-(4-Methylphenyl)oxane-4-methanamine
    • AKOS000506082
    • C-(4-p-Tolyl-tetrahydro-pyran-4-yl)methylamine
    • EN300-146338
    • CS-0281258
    • (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine
    • (4-p-tolyltetrahydro-2H-pyran-4-yl)methanamine
    • SCHEMBL3416399
    • MDL: MFCD08445817
    • Inchi: 1S/C13H19NO/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5H,6-10,14H2,1H3
    • InChI Key: JSUULOSSQLONME-UHFFFAOYSA-N
    • SMILES: O1CCC(C2C=CC(C)=CC=2)(CN)CC1

Computed Properties

  • Exact Mass: 205.146664230g/mol
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35.2Ų

1-[4-(4-methylphenyl)oxan-4-yl]methanamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-[4-(4-methylphenyl)oxan-4-yl]methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM522969-1g
(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine
619296-06-9 98%
1g
$*** 2023-05-30
Chemenu
CM522969-5g
(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine
619296-06-9 98%
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$*** 2023-05-30
Enamine
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$624.0 2023-06-06
Enamine
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$653.0 2023-06-06
Enamine
EN300-146338-0.25g
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$683.0 2023-06-06
Enamine
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$713.0 2023-06-06
Enamine
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$743.0 2023-06-06
Enamine
EN300-146338-2.5g
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$1454.0 2023-06-06
Enamine
EN300-146338-5.0g
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$2152.0 2023-06-06
Enamine
EN300-146338-10.0g
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$3191.0 2023-06-06
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